
4,4'-(2,2-Diphenylethene-1,1-diyl)dianiline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(2,2-Diphenylethene-1,1-diyl)dianiline is an organic compound with the molecular formula C26H22N2 It is characterized by the presence of two aniline groups attached to a central diphenylethene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2,2-Diphenylethene-1,1-diyl)dianiline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,2-diphenylethene, which can be obtained through the Wittig reaction between benzaldehyde and benzyltriphenylphosphonium chloride.
Formation of the Central Moiety: The diphenylethene intermediate is then subjected to a coupling reaction with aniline in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions.
Final Product: The resulting product is purified through recrystallization or column chromatography to obtain pure 4,4’-(2,2-Diphenylethene-1,1-diyl)dianiline.
Industrial Production Methods
In an industrial setting, the production of 4,4’-(2,2-Diphenylethene-1,1-diyl)dianiline may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and high-yield synthesis. The use of automated purification systems, such as high-performance liquid chromatography (HPLC), can further enhance the purity and yield of the final product.
化学反応の分析
Types of Reactions
4,4’-(2,2-Diphenylethene-1,1-diyl)dianiline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine gas (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Halogenated or alkylated aniline derivatives.
科学的研究の応用
4,4’-(2,2-Diphenylethene-1,1-diyl)dianiline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
作用機序
The mechanism by which 4,4’-(2,2-Diphenylethene-1,1-diyl)dianiline exerts its effects is primarily related to its ability to interact with various molecular targets through its aniline groups. These interactions can involve hydrogen bonding, π-π stacking, and other non-covalent interactions, which can influence the compound’s behavior in different environments. The central diphenylethene moiety also contributes to the compound’s photophysical properties, making it useful in applications such as fluorescence imaging and organic electronics.
類似化合物との比較
Similar Compounds
4,4’-(2,2-Diphenylethene-1,1-diyl)dibenzonitrile: Similar structure but with nitrile groups instead of aniline groups.
4,4’-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde: Contains aldehyde groups instead of aniline groups.
Uniqueness
4,4’-(2,2-Diphenylethene-1,1-diyl)dianiline is unique due to its combination of aniline groups and a central diphenylethene moiety, which imparts distinct chemical and photophysical properties. This makes it particularly valuable in applications requiring specific interactions with molecular targets or unique optical characteristics.
特性
分子式 |
C26H22N2 |
|---|---|
分子量 |
362.5 g/mol |
IUPAC名 |
4-[1-(4-aminophenyl)-2,2-diphenylethenyl]aniline |
InChI |
InChI=1S/C26H22N2/c27-23-15-11-21(12-16-23)26(22-13-17-24(28)18-14-22)25(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-18H,27-28H2 |
InChIキー |
YCTZXQQVAUBBLL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


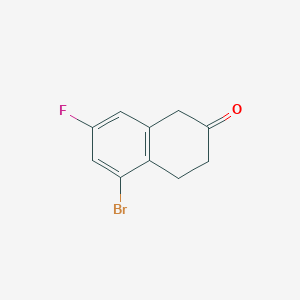
![3-(3-Chloro-2,5,6-trifluoropyridin-4-yl)-4-hydroxy-1,5-dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B12828244.png)

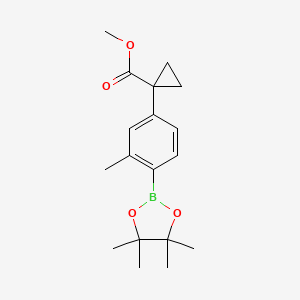
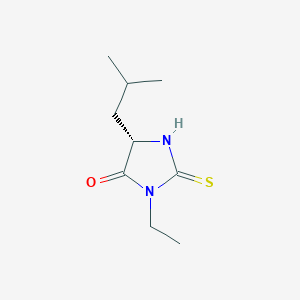
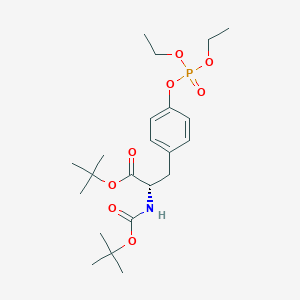
![(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B12828268.png)
![5-[(1R,2S,4R,5R,6R,7R,11S,14S)-5,14-dihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one](/img/structure/B12828275.png)

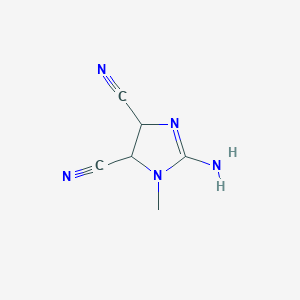

![2-Amino-1-(1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B12828310.png)
![Bicyclo[2.2.1]heptane-2,6-diol](/img/structure/B12828313.png)
![(R)-3-(4-((2-Amino-1-methyl-1H-benzo[d]imidazol-4-yl)oxy)-3,5-dimethoxybenzamido)-2-(((benzyloxy)carbonyl)amino)propanoic acid](/img/structure/B12828316.png)
